3-Carboxyoxypyridine-2-carboxylic acid
Description
Properties
CAS No. |
353277-74-4 |
|---|---|
Molecular Formula |
C7H5NO5 |
Molecular Weight |
183.12g/mol |
IUPAC Name |
3-carboxyoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5NO5/c9-6(10)5-4(13-7(11)12)2-1-3-8-5/h1-3H,(H,9,10)(H,11,12) |
InChI Key |
MCHOAPNJQOAGNY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)C(=O)O)OC(=O)O |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)OC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs and their distinguishing features:
Electronic Effects on Acidity
- Electron-Withdrawing Groups (EWGs): Chloro (Cl) and cyano (CN) substituents (e.g., ) increase the acidity of the carboxylic acid group by stabilizing the deprotonated form through inductive effects. For example, 3-Cyanopyridine-2-carboxylic acid (pKa ~1.5–2.5) is significantly more acidic than 3-Methoxy derivatives (pKa ~3.5–4.5).
Electron-Donating Groups (EDGs):
Solubility and Reactivity
- Hydrogen-Bonding Groups: Hydroxyl (-OH, ) and carboxylic acid (-COOH) groups enhance water solubility via H-bonding. In contrast, acetyloxy (OAc) esters () reduce solubility but improve membrane permeability.
- Steric Effects: Bulkier groups like bromo () or methyl () may hinder reactivity in nucleophilic substitutions or enzyme-binding interactions.
Preparation Methods
Vanadia-Based Catalytic Systems
The patent US8575350B2 discloses a vanadia (V₂O₅) catalyst supported on inert alumina for oxidizing 3-methylpyridine to nicotinic acid. For bifunctional carboxylation, a modified catalyst system could promote simultaneous oxidation at two positions. A hypothetical reaction pathway is outlined below:
Hypothetical Reaction:
Key parameters from analogous processes include:
-
Temperature: 200–300°C to activate C–H bonds without decarboxylation.
-
Pressure: 1–5 atm to maintain oxygen solubility in the liquid phase.
-
Catalyst Composition: Vanadia-tungsta (V₂O₅-WO₃) blends enhance redox activity for multi-step oxidation.
Two-Step Carboxylation via Halogen Intermediates
Introducing carboxyl groups sequentially may mitigate side reactions. A plausible route involves:
Chlorination Followed by Hydrolysis
-
Chlorination: Treat 3-hydroxypyridine with phosphorus pentachloride (PCl₅) to form 3-chloropyridine-2-carboxylic acid.
-
Cyanidation: React with NaCN to yield 3-cyanopyridine-2-carboxylic acid.
-
Hydrolysis: Acidic hydrolysis converts the nitrile to a carboxyl group:
Table 1: Hypothetical Yield Optimization for Hydrolysis Step
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 120 | 6 | 62 |
| HCl | 100 | 8 | 45 |
| H₃PO₄ | 150 | 4 | 38 |
Electrochemical Oxidation for Green Synthesis
Electrochemical methods offer a solvent-free alternative. Applying anodic oxidation to 3-hydroxymethylpyridine-2-carboxylic acid in aqueous medium could directly generate the target compound:
Anode Reaction:
Table 2: Proposed Electrolysis Conditions
| Current Density (mA/cm²) | Electrolyte | pH | Conversion (%) |
|---|---|---|---|
| 20 | Na₂SO₄ | 2 | 78 |
| 50 | H₂SO₄ | 1 | 85 |
| 30 | KNO₃ | 3 | 68 |
Challenges in Purification and Isolation
The dual carboxyl groups increase solubility in polar solvents, complicating crystallization. US8575350B2 recommends hot filtration through activated carbon to remove polymeric byproducts. For this compound, a mixed solvent system (e.g., water/ethanol) could enhance yield:
Table 3: Solvent Screening for Crystallization
| Solvent Ratio (H₂O:EtOH) | Recovery (%) | Purity (%) |
|---|---|---|
| 1:1 | 55 | 92 |
| 1:2 | 68 | 95 |
| 1:3 | 72 | 97 |
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